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Compound of Interest

Compound Name: 4-Isopropoxypiperidine

Cat. No.: B1603501 Get Quote

In the landscape of medicinal chemistry, the piperidine ring stands as a quintessential

"privileged scaffold." Its prevalence in a vast number of FDA-approved drugs, particularly those

targeting the central nervous system (CNS), is a testament to its remarkable utility. The

piperidine moiety offers a synthetically tractable, three-dimensional framework that can improve

aqueous solubility, metabolic stability, and provide a basic nitrogen atom crucial for interacting

with biological targets.

This guide focuses on a specific and highly valuable derivative: 4-Isopropoxypiperidine. By

moving beyond the simple 4-hydroxy precursor to an ether linkage, specifically the isopropoxy

group, medicinal chemists gain a powerful tool to fine-tune a candidate molecule's

physicochemical properties. This etherification is not merely an arbitrary modification; it is a

deliberate strategic choice to modulate lipophilicity, potentially block sites of metabolism, and

explore new binding interactions. As a Senior Application Scientist, this guide will not only detail

the "what" and "how" but also the critical "why" behind the synthesis and application of this

versatile building block, providing the causal insights necessary for effective drug design and

development.

PART 1: Chemical Identity and Physicochemical
Properties
A precise understanding of a molecule's identity and properties is the foundation of all

subsequent work. 4-Isopropoxypiperidine is a distinct chemical entity with a unique set of

identifiers and characteristics that dictate its handling, reactivity, and utility.
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Table 1: Core Identifiers for 4-Isopropoxypiperidine
Identifier Value Source(s)

CAS Number 43139-18-0 [1][2]

Molecular Formula C₈H₁₇NO [3]

Molecular Weight 143.23 g/mol [1]

IUPAC Name 4-(propan-2-yloxy)piperidine [3]

SMILES CC(C)OC1CCNCC1 [3]

InChIKey
RKGXJBAAWCGBQA-

UHFFFAOYSA-N
[3]

PubChem CID 21501982 [3]

Table 2: Physicochemical and Safety Data
Property Value Source(s)

Appearance Light yellow to colorless liquid [1]

Boiling Point 184-186 °C (Predicted) N/A

Predicted pKa 9.89 ± 0.10 (Strongest Basic) N/A

Predicted XlogP 1.0 [3]

Storage
Store at 0-8 °C, protect from

light
[1]

GHS Hazard Statements

H302, H315, H319, H335

(Harmful if swallowed, Causes

skin/serious eye irritation, May

cause respiratory irritation)

PART 2: The Strategic Rationale in Drug Discovery
The decision to employ 4-isopropoxypiperidine over its more common precursor, 4-

hydroxypiperidine, is driven by the need to precisely control a drug candidate's lipophilicity—a
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critical parameter governing its Absorption, Distribution, Metabolism, and Excretion (ADME)

profile.

Causality: Modulating Lipophilicity for Enhanced
Performance
Lipophilicity is quantified by the partition coefficient (LogP), which measures a compound's

distribution between an oily (octanol) and an aqueous phase. For CNS drugs, a LogP value

typically in the range of 2-5 is often desired to facilitate passage through the blood-brain barrier.

[4] The hydroxyl group of 4-hydroxypiperidine is polar and can act as both a hydrogen bond

donor and acceptor, leading to lower lipophilicity. By converting this hydroxyl group to an

isopropoxy ether, we fundamentally alter this property.

Table 3: Comparative Lipophilicity Analysis
Compound Structure Predicted XlogP

Rationale for
Change

4-Hydroxypiperidine C₅H₁₁NO -0.4

The polar -OH group

increases

hydrophilicity.

4-

Isopropoxypiperidine
C₈H₁₇NO 1.0

The ether linkage

removes the hydrogen

bond donor capability

and the isopropyl

group adds lipophilic

bulk, significantly

increasing the LogP.

[3]

This calculated increase of ~1.4 log units represents a greater than 20-fold shift in partitioning

towards the lipid phase. This is a powerful and predictable modification that allows a chemist to

systematically increase a molecule's lipophilicity to optimize its pharmacokinetic profile.

Furthermore, the ether linkage is generally more metabolically robust than a free hydroxyl

group, which can be a site for rapid glucuronidation (a phase II metabolic reaction). The
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branched nature of the isopropyl group may also provide steric hindrance against enzymatic O-

dealkylation compared to simpler methoxy or ethoxy groups.
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Caption: Strategic modification of the piperidine scaffold.

PART 3: Synthesis and Characterization
The synthesis of 4-isopropoxypiperidine is a logical, multi-step process that relies on well-

understood, high-yielding reactions. The following protocols are designed as self-validating

systems, with integrated checkpoints (e.g., TLC, pH monitoring) to ensure reaction completion

and product purity.
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Overall Synthesis Workflow
The most common and economically viable route begins with the reduction of a protected 4-

piperidone derivative to form the key 4-hydroxypiperidine intermediate, followed by a

Williamson ether synthesis.

1-Boc-4-Piperidone

Step 1: Reduction

1-Boc-4-Hydroxypiperidine

Step 2: Williamson Ether Synthesis

1-Boc-4-Isopropoxypiperidine

Step 3: Deprotection

4-Isopropoxypiperidine

NaBH₄, Methanol

1. NaH, THF
2. Isopropyl bromide

HCl in Dioxane or TFA

Click to download full resolution via product page
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Caption: N-Protected synthesis route for 4-Isopropoxypiperidine.

Experimental Protocol 1: Synthesis of N-Boc-4-
Hydroxypiperidine (Intermediate)
Rationale: The piperidine nitrogen must first be protected, typically with a tert-butyloxycarbonyl

(Boc) group, to prevent it from interfering with subsequent reactions and to improve solubility in

organic solvents. The ketone is then reduced to the alcohol using a mild reducing agent like

sodium borohydride.

Materials:

1-Boc-4-piperidone (1 equiv.)

Sodium borohydride (NaBH₄) (1.5 equiv.)

Methanol (MeOH), anhydrous

Dichloromethane (DCM)

Saturated aqueous ammonium chloride (NH₄Cl)

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

Dissolve 1-Boc-4-piperidone in anhydrous methanol in a round-bottom flask equipped with a

magnetic stirrer.

Cool the solution to 0 °C using an ice bath.

Slowly add sodium borohydride portion-wise over 20-30 minutes, ensuring the temperature

remains below 10 °C.

After the addition is complete, remove the ice bath and allow the reaction to stir at room

temperature for 2-4 hours.
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Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC)

until the starting material is fully consumed.

Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution until gas

evolution ceases.

Remove the methanol under reduced pressure.

Extract the aqueous residue with dichloromethane (3x volumes).

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to

yield N-Boc-4-hydroxypiperidine, which can be used in the next step without further

purification if purity is high.

Experimental Protocol 2: Synthesis of 4-
Isopropoxypiperidine
Rationale: This protocol follows the classic Williamson ether synthesis. The alcohol of the N-

Boc-4-hydroxypiperidine intermediate is deprotonated with a strong, non-nucleophilic base

(NaH) to form an alkoxide. This potent nucleophile then displaces a halide from an alkylating

agent (2-bromopropane) in an Sₙ2 reaction. The final step involves the removal of the Boc

protecting group under acidic conditions.

Materials:

N-Boc-4-hydroxypiperidine (1 equiv.)

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv.)

2-bromopropane or 2-iodopropane (1.5 equiv.)

Tetrahydrofuran (THF), anhydrous

Hydrochloric acid (4M in 1,4-dioxane) or Trifluoroacetic acid (TFA)

Diethyl ether

Sodium bicarbonate (NaHCO₃), saturated aqueous solution
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Brine

Procedure:

Alkoxide Formation: To a flame-dried, three-neck flask under a nitrogen atmosphere, add a

suspension of sodium hydride in anhydrous THF. Cool to 0 °C.

Add a solution of N-Boc-4-hydroxypiperidine in anhydrous THF dropwise to the NaH

suspension.

Allow the mixture to warm to room temperature and stir for 1 hour. Hydrogen gas evolution

should be observed.

Alkylation: Cool the resulting alkoxide solution back to 0 °C and add 2-bromopropane

dropwise.

Allow the reaction to warm to room temperature and then heat to a gentle reflux (or stir at 40-

50 °C) overnight.

Validation Checkpoint: Monitor the reaction by TLC or LC-MS to confirm the formation of the

N-Boc-4-isopropoxypiperidine intermediate.

Cool the reaction to room temperature and quench by the slow addition of water. Extract with

diethyl ether (3x volumes).

Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter,

and concentrate under reduced pressure.

Deprotection: Dissolve the crude N-Boc protected ether in a minimal amount of DCM or

ether. Add an excess of 4M HCl in 1,4-dioxane and stir at room temperature for 2-4 hours.

Validation Checkpoint: Monitor the deprotection by TLC until the protected intermediate is

consumed.

Concentrate the solvent in vacuo. The product may be isolated as the hydrochloride salt. To

obtain the free base, dissolve the residue in water, basify to pH >10 with 2M NaOH, and

extract with dichloromethane.
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Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 4-
isopropoxypiperidine. Purify by distillation or column chromatography as needed.

PART 4: Product Characterization via Spectral
Analysis (Predicted)
While experimental spectra for 4-isopropoxypiperidine are not readily available in public

databases, its structure is simple and allows for a highly confident prediction of its key spectral

features based on established principles and data from analogous compounds.

Table 4: Predicted ¹H and ¹³C NMR Spectral Data (in
CDCl₃)
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¹H NMR
Predicted Shift

(ppm)
Multiplicity Integration Assignment

H-4 ~3.4 - 3.6 Multiplet (tt, ddd) 1H CH-O

H-7 ~3.6 - 3.8 Septet 1H CH-(CH₃)₂

H-2, H-6 (axial) ~2.5 - 2.7 Multiplet (dt, ddd) 2H CH₂-N

H-2, H-6

(equatorial)
~3.0 - 3.2 Multiplet (dt, ddd) 2H CH₂-N

H-3, H-5 (axial) ~1.4 - 1.6 Multiplet 2H CH₂-CH-O

H-3, H-5

(equatorial)
~1.8 - 2.0 Multiplet 2H CH₂-CH-O

N-H ~1.5 - 2.5 Broad Singlet 1H NH

H-8 ~1.15 Doublet 6H C-(CH₃)₂

¹³C NMR
Predicted Shift

(ppm)
Assignment

C-4 ~72 - 75 CH-O

C-7 ~68 - 71 CH-(CH₃)₂

C-2, C-6 ~44 - 46 CH₂-N

C-3, C-5 ~32 - 35 CH₂-CH-O

C-8 ~22 - 24 C-(CH₃)₂

¹H NMR Rationale: The proton on the ether-linked carbon (H-4) will be deshielded to ~3.5

ppm. The septet for the isopropyl methine (H-7) and the characteristic doublet for the six

equivalent methyl protons (H-8) will be key identifiers. The piperidine ring protons will show

complex splitting patterns due to axial/equatorial differentiation.

¹³C NMR Rationale: The carbon attached to the oxygen (C-4) will be the most downfield of

the sp³ carbons, appearing around 73 ppm. The isopropyl methine carbon (C-7) will be

slightly upfield of that, with the remaining piperidine and methyl carbons appearing at higher

fields.
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Infrared (IR) Spectroscopy
N-H Stretch: A moderate, somewhat broad peak will appear around 3300-3350 cm⁻¹,

characteristic of a secondary amine.

C-H Stretch: Strong, sharp peaks will be present just below 3000 cm⁻¹ (aliphatic C-H)

between 2850-2980 cm⁻¹.

C-O Stretch: A strong, characteristic C-O ether stretch should be visible in the 1070-1150

cm⁻¹ region. This is a key diagnostic peak distinguishing it from its 4-hydroxy precursor,

which would show a broad O-H stretch around 3300 cm⁻¹.

Mass Spectrometry (MS)
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion

peak at m/z = 143.

Key Fragmentation: A primary fragmentation pathway would be the alpha-cleavage adjacent

to the nitrogen atom, resulting in a loss of an ethyl radical (CH₂CH₂) leading to a prominent

peak at m/z = 114. Another likely fragmentation is the loss of the isopropyl group

(•CH(CH₃)₂) leading to a peak at m/z = 100, or loss of isopropene via McLafferty-type

rearrangement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Introduction: The Strategic Value of a Privileged
Scaffold]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1603501#4-isopropoxypiperidine-cas-number-and-
identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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